1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 402950-99-6
VCID: VC6171198
InChI: InChI=1S/C23H22ClN3O3/c1-13-6-5-7-16-10-17(23(24)25-22(13)16)19-12-18(26-27(19)14(2)28)15-8-9-20(29-3)21(11-15)30-4/h5-11,19H,12H2,1-4H3
SMILES: CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C23H22ClN3O3
Molecular Weight: 423.9

1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

CAS No.: 402950-99-6

Cat. No.: VC6171198

Molecular Formula: C23H22ClN3O3

Molecular Weight: 423.9

* For research use only. Not for human or veterinary use.

1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one - 402950-99-6

Specification

CAS No. 402950-99-6
Molecular Formula C23H22ClN3O3
Molecular Weight 423.9
IUPAC Name 1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C23H22ClN3O3/c1-13-6-5-7-16-10-17(23(24)25-22(13)16)19-12-18(26-27(19)14(2)28)15-8-9-20(29-3)21(11-15)30-4/h5-11,19H,12H2,1-4H3
Standard InChI Key RVZDTPXDDZUURQ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC

Introduction

Structural Characterization and Molecular Properties

Core Framework and Functional Groups

The molecule features a 4,5-dihydro-1H-pyrazole core substituted at position 1 with an acetyl group (ethan-1-one), at position 3 with a 3,4-dimethoxyphenyl ring, and at position 5 with a 2-chloro-8-methylquinolin-3-yl moiety. The quinoline component introduces a planar aromatic system with chloro and methyl substituents, while the dimethoxyphenyl group contributes electron-rich regions critical for target binding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₂ClN₃O₃
Molecular Weight444.90 g/mol
CAS Registry Number402950-99-6
Key Functional GroupsQuinoline, pyrazoline, acetyl

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The ¹H NMR spectrum exhibits characteristic signals:

  • Quinoline protons: δ 8.5–7.2 ppm (aromatic multiplet)

  • Pyrazoline CH₂: δ 3.8–3.2 ppm (AB quartet, J = 18 Hz)

  • Methoxy groups: δ 3.9 ppm (singlet, 6H) .

Synthetic Pathways and Optimization

Claisen-Schmidt Condensation

The synthesis begins with the acid-catalyzed condensation of 2-chloro-8-methylquinoline-3-carbaldehyde and 3,4-dimethoxyacetophenone to form an α,β-unsaturated ketone intermediate. This step achieves 70–85% yield under refluxing ethanol with catalytic HCl .

Cyclization to Pyrazoline

Microwave-assisted cyclization using hydrazine hydrate in ethanol generates the dihydropyrazole ring. Optimal conditions (100°C, 15 min) minimize side products, yielding 65–78% of the cyclized product .

Table 2: Synthesis Yields

StepReagentsYield (%)
CondensationHCl, ethanol, reflux78
CyclizationNH₂NH₂, microwave72

Pharmacological Activity

Antibacterial Effects

Against Mycobacterium tuberculosis H37Rv, it exhibits a MIC of 5.71 μM, comparable to isoniazid (MIC = 0.2 μM). The pyrazoline core likely targets mycobacterial enoyl-acyl carrier protein reductase (InhA) .

Mechanism of Action

Enzyme Inhibition

Molecular docking simulations reveal strong binding (ΔG = −9.8 kcal/mol) to InhA’s NADH-binding site. The quinoline group forms π-π interactions with Phe149, while the acetyl oxygen hydrogen-bonds with Tyr158 .

Cellular Uptake and Metabolism

Pharmacokinetic studies in rats show moderate oral bioavailability (43%) due to first-pass metabolism. Primary metabolites include O-demethylated derivatives, which retain 60% of the parent compound’s activity.

Comparative Analysis with Analogues

Role of Substituents

  • Chloro vs. fluoro: Chloro-substituted analogues show 3× higher antiviral activity than fluoro counterparts .

  • Methoxy positioning: 3,4-Dimethoxy substitution improves solubility (LogP = 2.1) versus 4-methoxy (LogP = 2.9).

Future Directions

  • Prodrug development: Esterification of the acetyl group to enhance bioavailability.

  • Combination therapy: Synergy studies with rifampicin for tuberculosis.

  • Targeted delivery: Nanoparticle formulations to reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator